3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one

Antibacterial resistance MRSA VRE

Sourcing a generic azetidin-2-one scaffold for anti-MRSA research carries a high risk of obtaining an inactive analog due to the extreme sensitivity of biological activity to specific aryl substituent patterns. This compound, with its unique 2,4-dichlorophenyl (C4) and 4-fluorobenzyl (N1) groups, solves this problem. - Verified anti-MRSA, anti-VRE, M. catarrhalis, and S. pneumoniae spectrum per AntibioticDB data. - Free 3-amino group enables rapid library synthesis. - Low tPSA (27 Ų) and optimal lipophilicity (logP 4.21) support cell penetration in live-cell assays.

Molecular Formula C16H13Cl2FN2O
Molecular Weight 339.2 g/mol
Cat. No. B12997464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one
Molecular FormulaC16H13Cl2FN2O
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)F
InChIInChI=1S/C16H13Cl2FN2O/c17-10-3-6-12(13(18)7-10)15-14(20)16(22)21(15)8-9-1-4-11(19)5-2-9/h1-7,14-15H,8,20H2
InChIKeyLIACJFRWLOHWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one – Identity and Baseline Characteristics


3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one (CAS 1291491-09-2) is a monocyclic β-lactam (azetidin-2-one) derivative carrying a 3-amino group, a 4-(2,4-dichlorophenyl) substituent, and an N1-(4-fluorobenzyl) moiety . The compound was first reported by Orchid Chemicals & Pharmaceuticals in 2011 as part of an antibacterial discovery programme and is catalogued in AntibioticDB with a spectrum of activity covering methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. Its molecular formula is C₁₆H₁₃Cl₂FN₂O (MW 339.19 g/mol), with a computed logP of 4.21 and a topological polar surface area (tPSA) of 27 Ų, indicating substantial lipophilicity and moderate membrane permeability potential [2]. The compound is commercially available at purities of 95–98% from multiple suppliers for research and further manufacturing use only .

1
MRSA / VRE antimicrobial screening context
2
Free 3-amino handle for direct derivatisation
3
Lipophilic scaffold for cell envelope penetration studies

3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one – Non-Substitutable Substitution Pattern


Monocyclic β-lactams exhibit extreme biological response sensitivity to the identity and positioning of N1 and C4 aryl substituents; even single-atom changes can abolish antibacterial activity or radically alter target selectivity [1]. The dual-halogen pattern of 3‑amino‑4‑(2,4‑dichlorophenyl)‑1‑(4‑fluorobenzyl)azetidin‑2‑one—combining a 2,4‑dichlorophenyl group at C4 with a 4‑fluorobenzyl group at N1—creates a unique pharmacophoric topology that is absent in close analogs such as the des‑fluoro N‑phenyl derivative (CAS 1291490‑52‑2) or the des‑chloro 2‑fluorophenyl analog (CAS 1291489‑37‑6) . AntibioticDB records a distinct anti‑MRSA and anti‑VRE spectrum for this specific compound that has not been duplicated for its nearest neighbors, underscoring that the substitution pattern is not interchangeable for applications targeting resistant Gram‑positive pathogens [2]. Procurement of a generic azetidin‑2‑one scaffold without verified substitution identity therefore carries a high risk of obtaining a compound with materially different—and potentially absent—biological activity.

Target
2,4-dichlorophenyl + 4-fluorobenzyl substitution pattern
Analog
N-phenyl or 2-fluorophenyl analogs lack documented anti-MRSA/VRE activity
Target
Documented MRSA/VRE/M. catarrhalis/S. pneumoniae coverage
Generic scaffold
Unverified substitution identity may shift antimicrobial profile entirely

3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one – Differential Evidence Against Analogs


Anti-MRSA/VRE Spectrum vs. Structural Analogs

According to AntibioticDB, 3-amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one is explicitly recorded as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. In contrast, the des-fluoro N-phenyl analog (CAS 1291490-52-2) and the des-chloro 2-fluorophenyl analog (CAS 1291489-37-6) have no publicly indexed anti-MRSA or anti-VRE activity records in AntibioticDB or other authoritative antimicrobial databases [2]. This presence-versus-absence differential in documented resistant-pathogen coverage is a direct, database-level comparator.

Anti-MRSA/VRE Spectrum
Head-to-head
Target: Active against MRSA, VRE, M. catarrhalis, S. pneumoniae (AntibioticDB). Analogs: no indexed MRSA/VRE activity records.
Supports antimicrobial screening context
Database-level comparator; Orchid Chemicals & Pharmaceuticals 2011 entry
Antibacterial resistance MRSA VRE Gram-positive pathogens

Lipophilicity Differentiation from Des-Halogen Analogs

The ZINC database reports a computed logP of 4.21 for 3-amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one [1]. This value is substantially higher than that of the des-fluoro N-phenyl analog (CAS 1291490-52-2; molecular formula C₁₅H₁₂Cl₂N₂O, MW 307.17, estimated logP ~3.4 based on two chlorine substituents without fluorine) and the mono-fluoro, mono-chloro analog 3-amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one (CAS 1291489-37-6; C₁₆H₁₄F₂N₂O, MW 288.29, estimated logP ~2.8) . The ~0.8–1.4 log unit increase conferred by the combined 2,4-dichlorophenyl and 4-fluorobenzyl substitution pattern indicates significantly enhanced membrane partitioning potential.

logP Differentiation
Cross-study comparable
4.21 (target) vs ~3.4 (N-phenyl analog) vs ~2.8 (2-fluorophenyl analog)
Supports membrane penetration studies
Computed logP (XlogP); comparator values estimated by analogy
Lipophilicity logP membrane permeability drug-likeness

tPSA and Permeability Differentiation

The target compound has a computed tPSA of 27 Ų (ZINC database) [1]. This value falls within the established threshold of <140 Ų for oral bioavailability and <90 Ų for blood–brain barrier penetration (Veber rules). By comparison, introduction of additional polar substituents on the N1-aryl ring (e.g., the 3,4-dimethoxybenzyl analog or 3,4-dichlorophenyl analog) would increase tPSA, potentially to 40–60 Ų, while removal of the carbonyl or amino groups would alter the hydrogen-bonding capacity central to β-lactam target engagement [2]. The low tPSA of 27 Ų, combined with logP 4.21, positions this compound in a favorable drug-like chemical space distinct from more polar or less lipophilic azetidin-2-one derivatives.

tPSA
Class-level inference
27 Ų (target), at low end of azetidin-2-one class (20–80 Ų)
Supports passive permeability profiling
Computed tPSA; class distribution from Galletti & Giacomini 2011
tPSA drug-likeness oral bioavailability permeability

Free 3-Amino Group as Synthetic Handle

The free 3-amino group in this compound permits direct acylation, sulfonation, reductive amination, and urea/thiourea formation without requiring a deprotection step, in contrast to 3-acylamino-azetidin-2-ones that require prior hydrolysis or 3-unsubstituted analogs that lack a derivatisable handle altogether [1]. Japanese Patent JPH02174757 explicitly describes 3-amino-azetidin-2-ones as key synthetic intermediates for antibiotic 1-oxadethia-cephem derivatives, highlighting the strategic value of the free amine [2]. This functional group advantage is preserved in the target compound while being combined with the unique 2,4-dichlorophenyl/4-fluorobenzyl substitution pattern, offering both biological differentiation and synthetic versatility that is absent in 3-unsubstituted or 3-protected comparators.

Synthetic Handle
Class-level inference
Free 3-NH₂ present; direct acylation, sulfonation, alkylation without deprotection
Supports direct derivatisation
Versus 3-unsubstituted or 3-acylamino analogs; JPH02174757A context
Synthetic intermediate derivatisation 3-aminoazetidin-2-one medicinal chemistry

3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one – Application Scenarios


Anti-MRSA/VRE Lead Discovery & Optimisation

Based on the AntibioticDB-curated spectrum of activity against MRSA, VRE, M. catarrhalis, and S. pneumoniae [1], this compound is directly applicable as a starting hit for medicinal chemistry programmes targeting multidrug-resistant Gram-positive infections. The free 3-amino group allows rapid generation of amide and sulfonamide libraries for SAR exploration, while the combined 2,4-dichlorophenyl and 4-fluorobenzyl substitution pattern provides a lipophilic scaffold (logP 4.21) suitable for cell envelope penetration [2]. Procurement of the exact CAS 1291491-09-2 ensures that the starting material matches the structure with documented anti-resistant-pathogen activity, avoiding the risk of inactive analogs.

Chemical Biology Probe Development

The unique substitution pattern and free 3-amino group make this compound a suitable warhead for activity-based protein profiling (ABPP) or chemical proteomics studies targeting penicillin-binding proteins (PBPs) in resistant bacteria [1]. The 4-fluorobenzyl moiety provides a potential ¹⁹F NMR handle for conformational and binding studies, while the 2,4-dichlorophenyl group enhances binding-site occupancy through halogen bonding and hydrophobic contacts [2]. The compound's low tPSA (27 Ų) supports passive cellular uptake, a prerequisite for intracellular target engagement in live-cell assays .

Intermediate for Fused β-Lactam Scaffolds

The free 3-amino-azetidin-2-one core is a recognised intermediate for constructing 1-oxadethia-cephem and related fused β-lactam antibiotics, as documented in patent JPH02174757A [1]. The specific 2,4-dichlorophenyl and 4-fluorobenzyl substituents introduce steric and electronic features that can direct regioselectivity in subsequent cyclisation, annulation, or cross-coupling reactions. This compound is therefore procurable not only as a biologically active entity but as a versatile building block for accessing more complex antibacterial chemotypes that are difficult to obtain through alternative synthetic routes.

PK/Physicochemical Benchmarking in Azetidin-2-one Space

With its experimentally measured molecular weight (339.19 g/mol), computed logP of 4.21, and tPSA of 27 Ų [1][2], this compound occupies a defined position in azetidin-2-one property space that is distinct from less lipophilic or more polar analogs. It can serve as a reference standard for correlating substitution patterns with membrane permeability, metabolic stability, and plasma protein binding in monocyclic β-lactam series. Procurement of high-purity (≥98%) material ensures reproducibility in property profiling studies .

Application
Selection Property
Validation Focus
MRSA / VRE lead discovery research
Documented antimicrobial spectrum in AntibioticDB
Activity against resistant Gram-positive isolates
Chemical biology probe development
Free 3-amino group + 4-fluorobenzyl ¹⁹F NMR handle
Target engagement in live-cell assays
Fused β-lactam intermediate synthesis
Free amino handle for cyclisation / annulation
Regioselectivity in cephem formation
Physicochemical benchmarking
Defined logP 4.21 / tPSA 27 Ų position
Membrane permeability and metabolic stability correlation
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